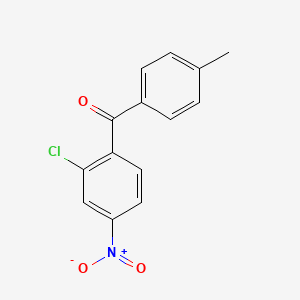
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone, also known as CNM, is a chemical compound that belongs to the class of nitroaromatic ketones. CNM has been widely used in scientific research due to its unique properties, including its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases.
Wirkmechanismus
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been studied extensively in the context of acetylcholinesterase inhibition. This compound has been shown to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone in lab experiments include its ability to inhibit the activity of various enzymes and its potential as a drug candidate for the treatment of certain diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone. First, further studies are needed to fully understand its mechanism of action and potential side effects. Second, studies are needed to determine the efficacy of this compound as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Third, studies are needed to optimize the synthesis method of this compound to produce higher yields and higher purity. Fourth, studies are needed to determine the potential of this compound as a tool for studying enzyme inhibition and other biochemical processes. Finally, studies are needed to determine the potential of this compound as a diagnostic tool for the detection of certain diseases.
Synthesemethoden
The synthesis of (2-chloro-4-nitrophenyl)(4-methylphenyl)methanone involves the reaction of 2-chloro-4-nitrobenzaldehyde with 4-methylbenzylmagnesium chloride in the presence of a palladium catalyst. The resulting product is then treated with acid to yield this compound. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
(2-chloro-4-nitrophenyl)(4-methylphenyl)methanone has been extensively studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can improve cognitive function in individuals with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16(18)19)8-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSJSCLYNSRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
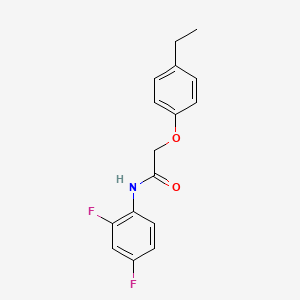
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
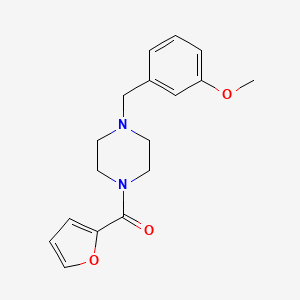
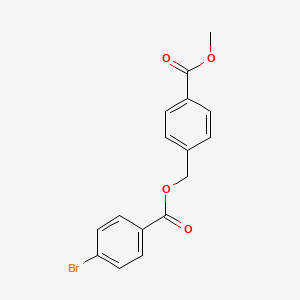


![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![ethyl 2-[(methoxyacetyl)amino]benzoate](/img/structure/B5773777.png)
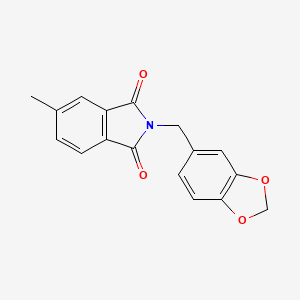
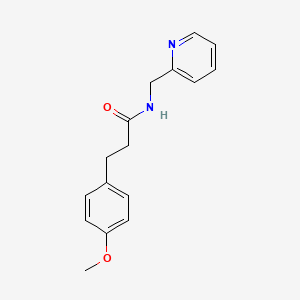
![diethyl 3-methyl-5-{[(2-methylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5773805.png)
![2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5773808.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2-methyl-1-propanone](/img/structure/B5773811.png)
